molecular formula C18H20N2O3S B5797395 N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide

N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide

Katalognummer B5797395
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: XHNPJBCMXXLVJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide, also known as D740, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of carbonic anhydrase inhibitors and has been shown to exhibit a wide range of biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide involves inhibition of carbonic anhydrase. Specifically, N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in the production of bicarbonate ions, which in turn leads to a decrease in the production of acid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide are numerous and varied. In addition to its role as a carbonic anhydrase inhibitor, N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide in lab experiments is its specificity for carbonic anhydrase. This allows researchers to selectively target this enzyme without affecting other cellular processes. However, one limitation of using N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide is its relatively low potency compared to other carbonic anhydrase inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.

Zukünftige Richtungen

There are several future directions for research on N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide. Another area of interest is the investigation of the potential therapeutic applications of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide in diseases such as glaucoma, epilepsy, and cancer. Finally, further research is needed to fully understand the biochemical and physiological effects of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide and its mechanism of action.

Synthesemethoden

The synthesis of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide involves the reaction of 2,4-dimethoxyaniline with ethyl 4-aminobenzoate to form the intermediate compound, which is then reacted with carbon disulfide to yield the final product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Wissenschaftliche Forschungsanwendungen

N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that plays a key role in regulating acid-base balance in the body. Inhibition of this enzyme has been shown to have therapeutic potential in a range of diseases, including glaucoma, epilepsy, and cancer.

Eigenschaften

IUPAC Name

N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-12-5-7-13(8-6-12)17(21)20-18(24)19-15-10-9-14(22-2)11-16(15)23-3/h5-11H,4H2,1-3H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNPJBCMXXLVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-ethylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.